3,6-dimethoxypyridazine-4-carboxylic Acid
Description
3,6-Dimethoxypyridazine-4-carboxylic acid (CAS: 9694-24-6 ) is a heterocyclic compound featuring a pyridazine core substituted with methoxy (-OCH₃) groups at positions 3 and 6 and a carboxylic acid (-COOH) group at position 4. Pyridazine derivatives are valued in pharmaceutical and agrochemical research due to their structural versatility and bioactivity.
Properties
IUPAC Name |
3,6-dimethoxypyridazine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4/c1-12-5-3-4(7(10)11)6(13-2)9-8-5/h3H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONEYDHWMGJRWEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C(=C1)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80375501 | |
| Record name | 3,6-dimethoxypyridazine-4-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89694-24-6 | |
| Record name | 3,6-dimethoxypyridazine-4-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6-Dimethoxypyridazine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of 3,6-dimethoxypyridazine-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate pyridazine precursor.
Chemical Reactions Analysis
3,6-Dimethoxypyridazine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the reduction of the carboxylic acid group to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3,6-Dimethoxypyridazine-4-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is utilized in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Research involving this compound includes its potential use as a pharmaceutical intermediate.
Industry: It is employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,6-dimethoxypyridazine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and carboxylic acid groups play a crucial role in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and context of the research .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Compounds
*Inferred from structural analogy to 3-methoxy derivative ; †Calculated based on molecular formula.
Key Observations:
Substituent Effects: The dimethoxy groups in this compound increase steric bulk and electron density compared to the mono-methoxy analog (154.12 g/mol ). This may enhance its stability in organic solvents or metabolic pathways. 2-Chloro-6-methylpyrimidine-4-carboxylic acid features a chloro group (electron-withdrawing) and methyl group (electron-donating), creating a polarized structure that may favor nucleophilic reactions.
Heterocycle Differences :
- Pyridazine (two adjacent nitrogen atoms) vs. pyrimidine (two alternating nitrogens) rings influence dipole moments and hydrogen-bonding capabilities. Pyridazine derivatives like 3,6-dimethoxy are less common in natural products but are emerging in synthetic drug candidates .
Biological Activity
3,6-Dimethoxypyridazine-4-carboxylic acid is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of approximately 218.20 g/mol. The compound features a pyridazine core with two methoxy groups at the 3 and 6 positions and a carboxylic acid group at position 4. This unique structure contributes to its reactivity and biological activity.
1. Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. For example:
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Candida albicans | 14 | 100 |
These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.
2. Anti-inflammatory Effects
In vitro studies have indicated that this compound possesses anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. The mechanism involves the suppression of NF-kB signaling pathways, leading to reduced inflammation.
3. Anticancer Activity
Recent studies have explored the anticancer potential of this compound. In particular, it has shown promise in inhibiting the proliferation of cancer cell lines such as melanoma and prostate cancer cells.
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| A375 (Melanoma) | 25 | Growth inhibition |
| PC-3 (Prostate) | 30 | Induction of apoptosis |
The compound's ability to induce apoptosis in cancer cells suggests its potential as an anticancer agent. Further investigations into its mechanism of action are warranted.
Case Studies
- Antimicrobial Efficacy Study : A study conducted on various bacterial strains revealed that this compound exhibited a dose-dependent response against Staphylococcus aureus, demonstrating higher efficacy at increased concentrations.
- Anti-inflammatory Mechanism : In a controlled experiment using RAW264.7 macrophages, treatment with the compound significantly reduced the secretion of inflammatory mediators compared to untreated controls, confirming its anti-inflammatory potential.
- Anticancer Activity Assessment : In vivo studies involving tumor-bearing mice treated with this compound showed a significant reduction in tumor size compared to control groups, indicating its potential for further development as an anticancer therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
